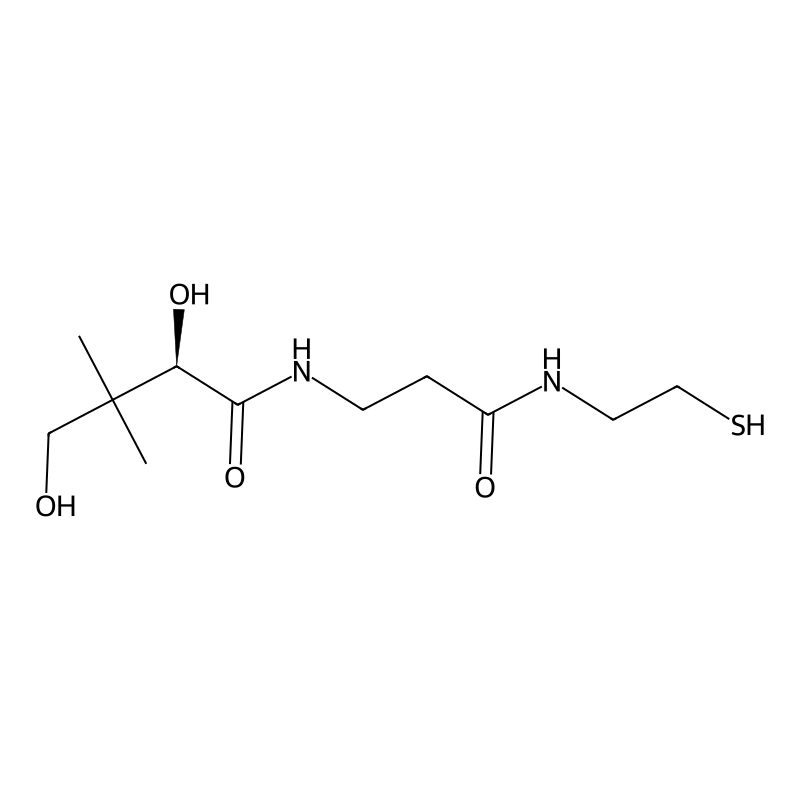

Pantetheine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Fatty Acid Biosynthesis

Fatty acid biosynthesis is the process by which cells create fatty acids, essential for energy storage and cell membrane structure. Pantetheine acts as a component of Acyl Carrier Protein (ACP) which carries fatty acid intermediates during biosynthesis. Studies utilize Pantetheine to investigate enzymes involved in this pathway. For instance, research explores how Pantetheine modulates the activity of enzymes like acyl-ACP synthetase and β-ketoacyl-ACP synthase [1]. This knowledge can provide insights into regulating fatty acid production, potentially impacting obesity and metabolic disorders.

Source

[1] BenchChem - 3-Pentynoyl-S-pantetheine-11-pivalate

Polyketide Biosynthesis

Polyketides are a diverse group of natural products with various pharmaceutical applications, including antibiotics and immunosuppressants. Pantetheine, similar to fatty acid synthesis, is a vital component in polyketide biosynthesis. Research utilizes Pantetheine to study the role of ACP in this pathway. By understanding how Pantetheine interacts with enzymes involved, scientists can potentially manipulate polyketide production for developing new drugs [1].

Source

Pantetheine is a biochemical compound that serves as an important intermediate in the metabolism of coenzyme A, playing a crucial role in various biological processes. It is the cysteamine amide analog of pantothenic acid (vitamin B5) and is involved in the synthesis and function of coenzyme A, which is essential for fatty acid metabolism and the synthesis of acetyl coenzyme A. Pantetheine itself can be broken down by the enzyme pantetheinase into cysteamine and pantothenic acid, illustrating its role in metabolic pathways .

Pantetheine is structurally significant as it represents a key component of pantethine, a dimeric form that is often marketed as a dietary supplement for its potential benefits in managing cholesterol levels . This compound has been identified as a vital element in the chemistry of life, with implications for understanding the origins of biological molecules on early Earth .

- Dephosphorylation: Pantetheine is produced from phosphopantetheine through a dephosphorylation reaction, which can be catalyzed by alkaline phosphatase:

- Degradation: The breakdown of pantetheine by pantetheinase results in:

These reactions underscore pantetheine's role as a precursor to other biologically significant compounds and its involvement in metabolic pathways that sustain cellular functions .

Pantetheine exhibits several biological activities, primarily through its role as a precursor to coenzyme A. It is integral to:

- Fatty Acid Metabolism: By contributing to the formation of acetyl coenzyme A, pantetheine plays a critical role in the synthesis and oxidation of fatty acids.

- Energy Production: Acetyl coenzyme A derived from pantetheine is essential for the Krebs cycle, which generates ATP, the energy currency of cells.

- Synthesis of Hormones and Neurotransmitters: Coenzyme A is involved in the biosynthesis of steroid hormones and neurotransmitters, indicating pantetheine's broader physiological relevance .

The synthesis of pantetheine has been explored through various methods:

- Chemical Synthesis from Aminonitriles: Recent studies have demonstrated that pantetheine can be synthesized from simple chemicals like formaldehyde and hydrogen cyanide under mild conditions, yielding high quantities without requiring complex setups .

- Biological Synthesis: In vivo, pantetheine is synthesized from pantothenic acid through enzymatic pathways involving cysteamine. This natural synthesis underscores its importance in cellular metabolism and nutrient utilization .

- Nitrile Chemistry: Utilizing nitrile chemistry has shown promise for synthesizing pantetheine efficiently in aqueous solutions, suggesting pathways that could have existed on early Earth .

Pantetheine has several applications, particularly in health and nutrition:

- Dietary Supplements: Pantethine, derived from pantetheine, is commonly used as a dietary supplement aimed at lowering cholesterol levels and improving lipid profiles.

- Clinical Research: Studies have indicated that pantethine may help reduce total cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels .

- Research on Origins of Life: The ease with which pantetheine can be synthesized under primordial conditions suggests it may have played a significant role in the emergence of life on Earth .

Research into the interactions involving pantetheine primarily focuses on its metabolic pathways:

- Cholesterol Metabolism: Studies indicate that pantethine affects lipid metabolism by modulating enzymes involved in cholesterol synthesis and degradation.

- Cofactor Interactions: As part of coenzyme A, pantetheine interacts with various substrates in metabolic pathways, influencing processes such as fatty acid oxidation and energy production .

Pantetheine shares structural and functional similarities with several compounds related to vitamin B5 and coenzyme A. Here are some notable comparisons:

| Compound | Structure/Relation | Unique Features |

|---|---|---|

| Pantothenic Acid | Precursor to Pantetheine | Essential vitamin (B5) involved in energy metabolism. |

| Cysteamine | Breakdown product | Amino thiol that participates in various metabolic processes. |

| Pantethine | Dimer of Pantetheine | Used as a dietary supplement for lipid management. |

| Acetyl Coenzyme A | Active form involving Pantetheine | Central role in metabolism; crucial for energy production. |

Pantetheine's uniqueness lies in its direct involvement as an intermediate in coenzyme A synthesis while also being implicated in cholesterol metabolism through its derivative forms .

De Novo Biosynthesis in Prokaryotic Systems

The de novo biosynthesis of pantetheine in prokaryotic organisms represents a highly conserved metabolic pathway essential for coenzyme A production [1]. This pathway involves a series of enzymatic transformations that convert α-ketoisovalerate, an intermediate in branched-chain amino acid biosynthesis, into pantothenate through the coordinated action of multiple enzymes [1] [2].

Enzymatic Cascade from α-Ketoisovalerate to Pantothenate

The prokaryotic biosynthetic pathway begins with α-ketoisovalerate, which serves as the branching point between valine biosynthesis and pantothenate formation [1]. The first committed step involves the formation of α-ketopantoate through the action of ketopantoate hydroxymethyltransferase, utilizing N5,N10-methylene tetrahydrofolate as a cofactor [1] [3]. This reaction represents the initial divergence from valine metabolism toward pantothenate biosynthesis.

Following α-ketopantoate formation, the pathway proceeds through ketopantoate reduction to produce D-pantoate [1]. This reduction can be catalyzed by multiple enzymes in different bacterial species, including the primary ketopantoate reductase PanE, the alternative reductase PanG, and even the promiscuous ketol-acid reductoisomerase IlvC [4]. The presence of multiple reductases provides metabolic flexibility and ensures adequate pantoate supply under varying physiological conditions [4].

Parallel to pantoate synthesis, β-alanine is generated through the decarboxylation of L-aspartate by aspartate α-decarboxylase [1] [2]. This enzyme produces β-alanine and carbon dioxide, providing the amino acid component necessary for pantothenate formation [1]. The final condensation step combines D-pantoate with β-alanine through an ATP-dependent reaction catalyzed by pantothenate synthetase, yielding pantothenate as the end product [1] [5].

The enzymatic cascade demonstrates remarkable specificity and regulation, with each step subject to feedback control mechanisms that ensure appropriate pantothenate production relative to cellular demand [1] [6]. The pathway's efficiency is evidenced by the relatively low specific activities of the enzymes, ranging from 0.00014 to 0.001 μmol/min per mg protein, yet sufficient to support cellular coenzyme A requirements [2].

Role of PanB (Ketopantoate Hydroxymethyltransferase) and PanC (Pantothenate Synthetase)

Ketopantoate hydroxymethyltransferase (PanB) serves as the regulatory gateway enzyme in prokaryotic pantothenate biosynthesis [1] [3]. This enzyme catalyzes the transfer of a methylene group from N5,N10-methylene tetrahydrofolate to α-ketoisovalerate, forming α-ketopantoate [1]. The enzyme exhibits a molecular weight of approximately 28 kilodaltons and forms a decameric complex with subunits arranged in opposing pentameric rings [1].

The catalytic mechanism of PanB requires magnesium ion coordination in the active site, with reported Km values of 1 millimolar for α-ketoisovalerate in Escherichia coli and 240 micromolar in Mycobacterium tuberculosis [1]. The enzyme demonstrates end-product inhibition by ketopantoate, providing a feedback mechanism that prevents excessive substrate conversion [1] [3]. Additionally, PanB activity can be inhibited by high concentrations of pantothenate and coenzyme A, though these concentrations typically exceed physiological levels [1].

Transcriptional regulation of PanB occurs through its organization within the panBCD operon, where enhanced expression of PanB alone can increase pantothenate production by 40-50 percent [1] [6]. Studies have demonstrated that a single base pair insertion upstream of the panB gene can optimize promoter spacing, resulting in a 10-fold increase in operon transcription and subsequent pantothenate overproduction [6].

Pantothenate synthetase (PanC) catalyzes the final step of pantothenate biosynthesis through ATP-dependent condensation of D-pantoate with β-alanine [1] [5]. The enzyme functions as a dimer with each subunit containing two domains that create an active site cavity partially covered by the C-terminal domain [5]. The catalytic mechanism proceeds through formation of a pantoyl adenylate intermediate following sequential binding of ATP and D-pantoate [5].

The reaction mechanism involves an ordered substrate binding sequence where ATP binds first, followed by D-pantoate, leading to pyrophosphate release and pantoyl adenylate formation [5]. The β-alanine substrate can only bind after intermediate formation, triggering product release of pantothenate and adenosine monophosphate [5]. This ordered mechanism ensures efficient substrate utilization and prevents wasteful ATP hydrolysis [5].

Crystal structural analysis of PanC from M. tuberculosis has revealed critical active site residues required for intermediate stabilization and catalysis [5]. The enzyme demonstrates specific activity values of approximately 1.74 seconds⁻¹ for the wild-type protein, with activity remaining stable across a range of buffer conditions and showing minimal inhibition by potential competitors such as butyrate or glycerol [5].

Eukaryotic Salvage Pathways

Eukaryotic organisms have evolved sophisticated salvage mechanisms to efficiently recycle pantetheine and maintain coenzyme A homeostasis without relying solely on de novo biosynthesis [7] [8]. These pathways represent critical adaptations that allow for the conservation of vitamin B5 resources and provide alternative routes for coenzyme A production when dietary pantothenate availability fluctuates [8].

Phosphopantetheine Recycling via Pantetheinase (Vanin-1)

Pantetheinase, primarily represented by vanin-1 in mammalian systems, functions as a glycosylphosphatidylinositol-anchored ectoenzyme that catalyzes the hydrolysis of pantetheine into cysteamine and pantothenic acid [8] [9]. This enzyme plays a central role in the salvage pathway by enabling the recycling of pantothenic acid for subsequent coenzyme A biosynthesis [8].

Vanin-1 demonstrates high expression levels in metabolically active tissues including liver, intestine, and kidney, correlating with tissues that exhibit elevated coenzyme A turnover [8]. The enzyme's cellular localization on the plasma membrane allows for extracellular pantetheine processing, facilitating intercellular communication and metabolite exchange [8]. The pantetheinase reaction represents an irreversible hydrolytic cleavage that generates two distinct products with separate metabolic fates [8].

The kinetic properties of pantetheinase have been characterized using rat intestinal enzyme preparations, revealing a Michaelis constant of 4.6 micromolar for pantetheine substrate [10] [11]. The enzyme exhibits broad pH tolerance with optimal activity maintained across a range from pH 4.0 to 9.0, suggesting functional stability under varying physiological conditions [10]. This pH flexibility enables pantetheinase activity in diverse cellular compartments and extracellular environments [10].

Regulation of vanin-1 expression occurs through peroxisome proliferator-activated receptor gamma (PPAR-γ) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) signaling pathways [8]. These transcriptional regulators coordinate vanin-1 expression with cellular energy status and metabolic demand, ensuring appropriate pantetheinase activity during periods of altered coenzyme A requirements [8].

The salvage pathway mediated by vanin-1 demonstrates particular importance during metabolic stress conditions where coenzyme A demand exceeds biosynthetic capacity [8]. Studies have shown that vanin-1 knockout mice exhibit altered lipid metabolism and increased susceptibility to oxidative stress, highlighting the enzyme's role in maintaining metabolic homeostasis [8].

Cysteamine Generation and Its Metabolic Implications

The generation of cysteamine through pantetheinase-mediated pantetheine hydrolysis represents a critical branch point in cellular metabolism with implications extending beyond coenzyme A homeostasis [8] [10]. Cysteamine serves multiple physiological functions including antioxidant activity, taurine biosynthesis precursor, and modulator of inflammatory responses [8].

Cysteamine's antioxidant properties stem from its sulfhydryl group, which can neutralize reactive oxygen species and protect cellular components from oxidative damage [8]. This protective function becomes particularly important in tissues with high metabolic activity and increased oxidative stress exposure [8]. The compound's ability to maintain cellular redox balance contributes to overall metabolic stability and cellular longevity [8].

The metabolic fate of cysteamine includes conversion to taurine through a series of oxidative reactions involving cysteamine dioxygenase and subsequent enzymatic modifications [8]. Taurine production represents a significant metabolic outcome of the pantetheine salvage pathway, linking coenzyme A metabolism to osmoregulation, membrane stabilization, and cardiac function [8].

Cellular cysteamine levels demonstrate tissue-specific variation, with measurements in human leukocytes ranging from 0.17 to 2.61 nanomoles per gram of tissue depending on the organ system [10] [12]. These variations reflect differential pantetheinase expression patterns and local metabolic demands for cysteamine-mediated functions [12].

The therapeutic potential of cysteamine has been explored in the treatment of cystinosis, where the compound helps reduce pathological cystine accumulation [10]. Clinical studies have demonstrated that pantethine administration can generate therapeutically relevant cysteamine levels, though direct cysteamine supplementation remains more effective for cystine depletion [10].

Metabolic implications of cysteamine generation extend to inflammatory modulation through its effects on immune cell function [8]. The compound influences macrophage polarization and dendritic cell antigen presentation pathways, suggesting roles in immune system regulation that complement its metabolic functions [8].

Regulatory Mechanisms in Coenzyme A Homeostasis

The maintenance of coenzyme A homeostasis requires sophisticated regulatory mechanisms that coordinate biosynthesis, degradation, and utilization across multiple cellular compartments [13] [14]. These regulatory systems ensure that coenzyme A levels remain appropriate for metabolic demand while preventing accumulation to potentially toxic concentrations [13].

Pantothenate kinase represents the primary regulatory control point in coenzyme A biosynthesis, with multiple isoforms exhibiting distinct regulatory properties [13]. Type I pantothenate kinases demonstrate feedback inhibition by coenzyme A at concentrations exceeding 1 millimolar, providing a mechanism to prevent overproduction when cellular levels are adequate [13]. This inhibition ensures that biosynthetic resources are not wasted on unnecessary coenzyme A production [13].

The mammalian pantothenate kinase system includes two alternatively spliced isoforms, PanK1α and PanK1β, with differential subcellular localization and regulatory properties [13]. PanK1α demonstrates predominant expression in heart and kidney tissues, while PanK1β shows highest expression in liver and kidney [13]. The PanK1β isoform exhibits unique regulatory characteristics including stimulation by coenzyme A and strong inhibition by acetyl-coenzyme A [13].

Transcriptional regulation mechanisms include the PanDZ complex in prokaryotic systems, which provides feedback control of β-alanine synthesis in response to coenzyme A concentrations [15] [16]. This regulatory system involves protein-protein interactions between the aspartate α-decarboxylase zymogen and the regulatory protein PanZ, with binding dependent on coenzyme A or acetyl-coenzyme A presence [15]. The complex formation inhibits β-alanine production, thereby limiting pantothenate synthesis when coenzyme A levels are elevated [15].

Post-translational regulatory mechanisms include thioesterase upregulation during coenzyme A depletion, which liberates free coenzyme A from acyl-coenzyme A conjugates [14]. Chemical inhibition studies using hopantenate have demonstrated that cells respond to coenzyme A depletion by increasing thioesterase expression and pyruvate dehydrogenase kinase 1 activity, preventing further coenzyme A consumption [14].

The carnitine buffering system provides an additional regulatory mechanism by maintaining the free coenzyme A pool during periods of metabolic stress [14]. When acyl-coenzyme A levels increase, carnitine acetyltransferase and related enzymes transfer acyl groups to carnitine, generating acylcarnitines and releasing free coenzyme A for continued metabolic function [14]. This buffering capacity proves essential for maintaining mitochondrial coenzyme A homeostasis during fatty acid oxidation and other acyl-consuming processes [14].

Cellular coenzyme A homeostasis also involves compartmentalization strategies that separate cytoplasmic and mitochondrial coenzyme A pools [17]. Age-related decline in coenzyme A levels has been associated with stem cell dysfunction and shortened lifespan, indicating the critical importance of maintaining adequate coenzyme A concentrations throughout organismal aging [17]. Interventions that restore coenzyme A levels through pantothenate or coenzyme A supplementation have demonstrated protective effects against age-related cellular dysfunction [17].

Data Tables

Table 1: Key Enzymes in Prokaryotic De Novo Pantetheine Biosynthesis Pathway

| Enzyme | EC Number | Substrate | Product | Molecular Weight (kDa) |

|---|---|---|---|---|

| Ketopantoate hydroxymethyltransferase (PanB) | EC 2.1.2.11 | α-ketoisovalerate + N5,N10-methylene tetrahydrofolate | α-ketopantoate | 28.2 |

| Pantothenate synthetase (PanC) | EC 6.3.2.1 | D-pantoate + β-alanine + ATP | Pantothenate + AMP + PPi | 31.5 |

| Aspartate α-decarboxylase (PanD) | EC 4.1.1.15 | L-aspartate | β-alanine + CO2 | 12.8 |

| Ketopantoate reductase (PanE) | EC 1.1.1.169 | α-ketopantoate + NADPH | D-pantoate + NADP+ | 30.5-33.0 |

| Alternative ketopantoate reductase (PanG) | EC 1.1.1.169 | α-ketopantoate + NADPH | D-pantoate + NADP+ | Not determined |

| Ketol-acid reductoisomerase (IlvC) | EC 1.1.1.86 | α-ketopantoate + NADPH | D-pantoate + NADP+ | 37.0 |

Table 2: Enzymatic Kinetic Parameters for Pantetheine-Related Enzymes

| Enzyme | Km (μM) | Kcat (s⁻¹) | Inhibitors | pH Optimum |

|---|---|---|---|---|

| Ketopantoate hydroxymethyltransferase (E. coli) | 1000 | Not determined | Ketopantoate (end-product) | 7.0-8.0 |

| Ketopantoate hydroxymethyltransferase (M. tuberculosis) | 240 | Not determined | Ketopantoate (end-product) | 7.0-8.0 |

| Pantothenate kinase (E. coli) - pantothenate | 18.5 | 1.74 | CoA (>1 mM), Acetyl-CoA | 7.4 |

| Pantothenate kinase (E. coli) - pantetheine | 91 | 1.66 | CoA (>1 mM), Acetyl-CoA | 7.4 |

| Pantetheinase (rat intestinal) | 4.6 | Not determined | None reported | 4.0-9.0 (broad) |

| Pantetheinase (horse kidney) | Not determined | Not determined | None reported | 7.0-8.0 |

Table 3: Eukaryotic Salvage Pathway Components for Pantetheine Metabolism

| Component | Cellular Location | Function | Expression Pattern | Regulation |

|---|---|---|---|---|

| Pantetheinase (Vanin-1) | Plasma membrane (GPI-anchored) | Hydrolyzes pantetheine to cysteamine + pantothenic acid | High in liver, intestine, kidney | PPAR-γ, PGC-1α dependent |

| Pantothenate kinase (PanK1α) | Cytoplasm | Phosphorylates pantothenate to 4-phosphopantothenate | Heart, kidney predominant | CoA feedback inhibition |

| Pantothenate kinase (PanK1β) | Mitochondria | Phosphorylates pantothenate to 4-phosphopantothenate | Liver, kidney predominant | CoA stimulation, Acetyl-CoA inhibition |

| Phosphopantetheine | Cytoplasm/Mitochondria | Intermediate in CoA biosynthesis | All tissues | Pantetheinase-dependent degradation |

| Cysteamine | Cytoplasm | Antioxidant, taurine precursor | All tissues | Vanin-1 dependent generation |

| Pantothenic acid (vitamin B5) | Extracellular/Cytoplasm | Vitamin B5, CoA precursor | Dietary/supplemental | Pantetheinase-dependent recycling |

Table 4: Regulatory Mechanisms in Coenzyme A Homeostasis

| Mechanism | Target Enzyme/Process | Effect | Physiological Significance |

|---|---|---|---|

| Feedback inhibition by CoA | Pantothenate kinase (Type I) | Inhibition at >1 mM CoA | Prevents CoA overproduction |

| Allosteric regulation by Acetyl-CoA | Pantothenate kinase (PanK1β) | Stimulation by CoA, inhibition by Acetyl-CoA | Fine-tunes CoA levels based on metabolic state |

| Transcriptional regulation (PanDZ complex) | Aspartate α-decarboxylase (PanD) | CoA-dependent inhibition of β-alanine synthesis | Coordinates pantothenate synthesis with CoA levels |

| Post-translational modification | Multiple CoA biosynthesis enzymes | Variable depending on modification | Rapid response to metabolic changes |

| Pantetheinase-mediated recycling | Phosphopantetheine degradation | Vitamin B5 recycling for CoA resynthesis | Efficient utilization of vitamin B5 resources |

| Carnitine buffering system | Acyl-CoA homeostasis | Maintains free CoA pool during metabolic stress | Maintains mitochondrial CoA homeostasis |

Pantetheine serves as the essential prosthetic group in acyl carrier proteins across diverse biosynthetic pathways, functioning as a flexible molecular tether that enables precise substrate delivery and catalytic coordination [1] [2]. The 4'-phosphopantetheine moiety is covalently attached to a conserved serine residue through a phosphodiester linkage, mediated by acyl carrier protein synthase, creating a functional prosthetic group that extends approximately 2 nanometers from the protein surface [1] [3]. This phosphopantetheine prosthetic group forms high-energy thioester bonds with acyl intermediates through its terminal thiol group, providing both substrate activation and precise spatial positioning for enzymatic transformations [1] [3].

The flexibility and length of the phosphopantetheine chain creates an effective molecular delivery system that allows covalently tethered intermediates to access spatially distinct enzyme active sites within multienzyme complexes [1]. This accessibility significantly increases the effective molarity of intermediates and enables assembly line-like biosynthetic processes across fatty acid synthases, polyketide synthases, and nonribosomal peptide synthetases [1] [4]. The prosthetic group functions as a universal carrier domain that maintains substrate organization while facilitating coordinated enzymatic transformations in complex metabolic pathways [2] [5].

Chain-Flipping Mechanism in Fatty Acid Synthases

The chain-flipping mechanism represents a sophisticated regulatory process whereby acyl carrier proteins sequester growing fatty acid chains within their hydrophobic core, then deliver these substrates to specific enzymatic domains through controlled conformational changes [6] [7]. In fatty acid biosynthesis, the acyl carrier protein serves as a dynamic substrate shuttle that protects elongating acyl chains from solvent exposure while enabling precise delivery to catalytic partners [6]. The mechanism involves the partitioning of the entire acyl chain plus the 4'-phosphopantetheine prosthetic group from the acyl carrier protein hydrophobic sleeve into hydrophobic pockets or grooves of enzyme proteins [7].

Experimental validation of this mechanism has been achieved through solvatochromic pantetheine probes that fluoresce when sequestered within the acyl carrier protein core [8] [6]. Upon addition of catalytic partners, these probes exhibit enhanced fluorescence as the cargo is lured from the acyl carrier protein into the enzyme active site, revealing the dynamic nature of substrate trafficking [8] [6]. Single-molecule fluorescence techniques have directly visualized this chain-flipping process, demonstrating specificity between Escherichia coli acyl carrier protein and its ketoacyl synthase catalytic partner [6]. The chain-flipping mechanism appears universal among acyl carrier protein-dependent enzymes, providing a conserved strategy for substrate protection and delivery in fatty acid biosynthesis [7].

The structural basis of chain-flipping involves conformational changes in both the acyl carrier protein and target enzymes that facilitate substrate transfer [7]. Crystal structures reveal that acyl-acyl carrier protein-enzyme complexes show complete burial of the fatty acid chain and phosphopantetheine arm within enzyme binding sites, confirming the chain-flipping model [7]. This mechanism enables efficient substrate channeling while maintaining the assembly line organization essential for fatty acid synthase function [9].

Substrate Channeling in Polyketide and Nonribosomal Peptide Synthesis

Substrate channeling in polyketide synthases and nonribosomal peptide synthetases relies on the precise positioning of phosphopantetheine-tethered intermediates to enable coordinated biosynthetic transformations [3] [5]. In polyketide synthesis, the phosphopantetheine arm delivers poly-β-ketone intermediates deep into product template domain active sites, where the 4'-phosphate group serves as an anchor to precisely position substrates for cyclization reactions [3]. The importance of the 4'-phosphate at the distal end of the pantetheine arm is demonstrated through its role in facilitating substrate delivery and anchoring one end of linear intermediates to meter specific carbon positions into proximity with catalytic residues [3].

Nonribosomal peptide synthetases utilize phosphopantetheine-modified peptidyl carrier proteins to shuttle amino acid and peptide intermediates between adenylation, condensation, and modification domains [5] [4]. The phosphopantetheine cofactor enables domain alternation strategies where adenylation domains transition between adenylate-forming and thioester-forming conformations, allowing peptidyl carrier proteins to interact with different catalytic sites during the biosynthetic cycle [5]. This coordinated movement requires the phosphopantetheine arm to navigate between multiple active sites while maintaining substrate organization and preventing side reactions [5].

The substrate channeling mechanism in both systems involves extensive substrate-enzyme interactions within specialized binding regions [3] [5]. Phosphopantetheine binding regions contain hydrophobic pockets that interact with the prosthetic group, while cyclization chambers provide structured environments for specific chemical transformations [3]. These interactions ensure that intermediates are properly oriented for catalysis while maintaining the fidelity of complex biosynthetic assembly lines [5] [4].

Centrality in Coenzyme A-Dependent Acetyl Transfer Reactions

Pantetheine occupies a central position in coenzyme A-dependent acetyl transfer reactions, serving as both the reactive thiol donor and the flexible arm that enables substrate positioning in diverse enzymatic transformations [10] [11]. Coenzyme A functions as the universal acetyl and acyl group carrier in cellular metabolism, with its pantetheine moiety providing the thioester linkage essential for high-energy intermediate formation [10]. The chemoenzymatic synthesis of acyl-coenzyme A molecules demonstrates the versatility of pantetheine-containing substrates in driving in situ acyl transfer reactions across multiple enzyme systems [11].

The enzymatic elaboration of structurally diverse acyl-pantetheines to fully functional acyl-coenzyme A molecules enables participation in both acyl transfer reactions to small molecules and acyl-phosphopantetheine transfer reactions to proteins [11]. Chloramphenicol acetyltransferase exemplifies coenzyme A-dependent acetyl transfer, utilizing acetyl-coenzyme A as the acetyl donor to generate acetylated chloramphenicol products [11]. The broad substrate specificity of phosphopantetheinyl transferases allows for the transfer of acyl-phosphopantetheine moieties from acyl-coenzyme A molecules to generate acyl-acyl carrier proteins, demonstrating the central role of pantetheine in connecting different metabolic pathways [11].

The metabolic centrality of pantetheine extends to the regulation of coenzyme A-dependent processes through prosthetic group turnover [12]. The rate of acyl carrier protein prosthetic group turnover depends on intracellular coenzyme A concentrations, with higher coenzyme A levels reducing turnover rates and stabilizing the prosthetic group [12]. This regulatory mechanism links pantetheine metabolism to broader cellular energy status and metabolic flux control [10] [13].

Modulation of Cellular Redox States via Thiol-Disulfide Exchange

Pantetheine contributes significantly to cellular redox homeostasis through its participation in thiol-disulfide exchange reactions that modulate protein function and metabolic pathway regulation [14] [15]. The thiol group of pantetheine can undergo reversible oxidation to form mixed disulfides with other thiol-containing molecules, including glutathione and protein cysteine residues [14] [16]. These thiol-disulfide exchange reactions occur through nucleophilic substitution mechanisms and can attain significantly enhanced rates in enzymatic processes compared to non-catalyzed reactions [14].

Protein S-thiolation involving pantetheine represents an important regulatory mechanism where pantetheine forms mixed disulfides with protein cysteine residues, altering protein structure and function [14] [15]. This modification serves as an adaptive response to oxidative and metabolic stress, protecting proteins from irreversible sulfhydryl overoxidation while providing reversible regulation of enzymatic activities [15]. The specificity of thiol-disulfide exchange reactions is achieved through multiple factors including polar, hydrophobic, and topological interactions that determine which proteins undergo modification under specific cellular conditions [14].

The cellular abundance of low molecular weight thiols, including pantetheine and its derivatives, critically influences metabolic signaling networks and oxidative stress response pathways [15]. Changes in pantetheine levels can rapidly and reversibly reprogram cellular metabolism through thiol-mediated modifications of key regulatory proteins such as glyceraldehyde-3-phosphate dehydrogenase and glucose-6-phosphate dehydrogenase [15]. These modifications alter enzyme conformations and activities without changing protein expression levels, enabling dynamic metabolic adaptation to changing redox conditions [15].

The integration of pantetheine into cellular redox networks extends to its role in coenzyme A metabolism and the broader regulation of thiol-redox homeostasis [13] [15]. Protein CoAlation, involving covalent attachment of coenzyme A to cellular proteins, represents an emerging mechanism of redox regulation that depends on pantetheine-containing molecules [13]. This process alters protein molecular mass, charge, and activity while preventing irreversible oxidative damage, highlighting the multifaceted role of pantetheine in maintaining cellular redox balance [13].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic